molecular formula C7H6FNO2 B3041994 3-Nitrobenzyl fluoride CAS No. 455-94-7

3-Nitrobenzyl fluoride

Cat. No.: B3041994
CAS No.: 455-94-7
M. Wt: 155.13 g/mol
InChI Key: LMBGIKKCVSXJER-UHFFFAOYSA-N
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Description

3-Nitrobenzyl fluoride is an organic compound with the molecular formula C7H6FNO2. It is characterized by a benzene ring substituted with a nitro group (NO2) at the third position and a fluoromethyl group (CH2F) at the first position. This compound is known for its reactivity and is used in various chemical syntheses and applications.

Scientific Research Applications

3-Nitrobenzyl fluoride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research explores its use in drug development, especially in designing enzyme inhibitors.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

3-Nitrobenzyl fluoride is classified as a dangerous substance. It has the signal word “Danger” and is associated with hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 3-Nitrobenzyl fluoride are not mentioned in the search results, research on related compounds suggests potential applications in the development of fluorescent probes and solvent-mediated sensors . These applications could provide deep and intuitive insights into the study of enzymes in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzyl fluoride can be synthesized through several methods. One common approach involves the fluorination of 3-nitrobenzyl chloride using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst. The reaction typically occurs under mild conditions, often in an organic solvent like acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the potential hazards associated with fluorinating agents and nitro compounds.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed:

    Nucleophilic Substitution: Products include 3-nitrobenzyl azide or 3-nitrobenzyl thiol.

    Reduction: The major product is 3-aminobenzyl fluoride.

    Oxidation: The major product is 3-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl fluoride involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzyl carbon more susceptible to nucleophilic attack. The fluorine atom can be displaced by nucleophiles, leading to various substitution products. Additionally, the nitro group can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

    3-Nitrobenzyl Chloride: Similar structure but with a chlorine atom instead of fluorine. It is less reactive towards nucleophiles compared to 3-nitrobenzyl fluoride.

    4-Nitrobenzyl Fluoride: The nitro group is at the fourth position, affecting its reactivity and steric properties.

    2-Nitrobenzyl Fluoride: The nitro group is at the second position, leading to different electronic and steric effects.

Uniqueness: this compound is unique due to the combination of the electron-withdrawing nitro group and the reactive fluoromethyl group. This combination makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.

Properties

IUPAC Name

1-(fluoromethyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBGIKKCVSXJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304141
Record name 1-(Fluoromethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-94-7
Record name 1-(Fluoromethyl)-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Fluoromethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitrobenzyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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